![molecular formula C15H20N2O3 B2812717 Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1638529-40-4](/img/structure/B2812717.png)
Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Description
Scientific Research Applications
Synthesis and Derivative Formation
Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has been explored in various synthetic contexts. Notable among these is its role in the formation of piperidine derivatives fused to a tetrahydrofuran ring, achieved through the intramolecular nucleophilic opening of the oxirane ring (Moskalenko & Boev, 2014). Additionally, its transformation into trans-4-Triazolyl-Substituted 3-Hydroxypiperidines via regioselective ring-opening serves as a new scaffold for creating substituted piperidines (Harmsen et al., 2011).
Enantiomerically Pure Synthesis
An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, showcasing significant improvements in yield and process over previous methods (Maton et al., 2010).
Novel Compound Formation
The synthesis of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, which are epibatidine analogues, highlights another application. These compounds have shown significant potential in the realm of nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined through methods like single crystal X-ray diffraction, providing insights into the structural aspects of these bicyclic compounds (Moriguchi et al., 2014).
Diverse Applications in Chemical Synthesis
The compound has been a cornerstone in the synthesis of various novel molecules, ranging from azabicyclo[3.2.0]heptan-7-ones from pyrrole (Gilchrist et al., 1997) to the creation of other azaspiro and azabicyclo derivatives with potential applications in medicinal chemistry and drug discovery (Meyers et al., 2009).
properties
IUPAC Name |
tert-butyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-4-5-8-16-11/h4-6,8,12H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWOPQCPKFHUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
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